molecular formula C19H22N4O2 B2919213 N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide CAS No. 2034305-49-0

N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide

Cat. No. B2919213
CAS RN: 2034305-49-0
M. Wt: 338.411
InChI Key: DPHIDBBYUUDJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . These types of compounds are often used in coordination chemistry and can form complexes with various metals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the rigidity of the molecule, while the piperidine and acetyl groups could potentially introduce some flexibility .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including our compound of interest, have shown promise in anticancer therapy. They exhibit various pharmacophoric features that can be utilized to develop new anticancer drugs. These compounds can interfere with cancer cell proliferation and may have antimetastatic effects on different types of cancers .

Antiviral Activity

The structural flexibility of piperidine allows for the synthesis of derivatives that can act as potent antiviral agents. By modifying the piperidine nucleus, researchers can create compounds that inhibit the replication of viruses, offering a pathway for the development of new antiviral medications .

Antimalarial Properties

Piperidine-based compounds have been explored for their antimalarial properties. The ability to disrupt the life cycle of malaria-causing parasites makes these derivatives valuable in the search for novel antimalarial drugs .

Antimicrobial and Antifungal Effects

The piperidine nucleus is also effective in combating various microbial and fungal pathogens. Its incorporation into new compounds can lead to the development of new classes of antimicrobial and antifungal agents, which are crucial in the fight against drug-resistant strains .

Cardiovascular Drug Development

Piperidine derivatives have been evaluated for their potential as antihypertensive agents. They can modulate T-type Ca2+ channels, which play a role in cardiovascular diseases. For instance, certain piperidine-4-carboxamide derivatives have shown the ability to lower blood pressure in hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers .

Neurological Disorders Treatment

Compounds with the piperidine nucleus have been used in the treatment of various neurological disorders. They can serve as anti-Alzheimer’s, antipsychotic, and analgesic agents, providing relief from symptoms and potentially slowing disease progression .

properties

IUPAC Name

1-acetyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(24)23-10-5-17(6-11-23)19(25)22-13-15-2-9-21-18(12-15)16-3-7-20-8-4-16/h2-4,7-9,12,17H,5-6,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIDBBYUUDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide

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